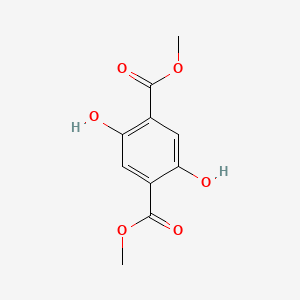

Dimethyl 2,5-dihydroxyterephthalate

Beschreibung

Eigenschaften

IUPAC Name |

dimethyl 2,5-dihydroxybenzene-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O6/c1-15-9(13)5-3-8(12)6(4-7(5)11)10(14)16-2/h3-4,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WABMHCVYKWKAAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1O)C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201170759 | |

| Record name | 1,4-Benzenedicarboxylic acid, 2,5-dihydroxy-, 1,4-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201170759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5870-37-1 | |

| Record name | 1,4-Benzenedicarboxylic acid, 2,5-dihydroxy-, 1,4-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5870-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenedicarboxylic acid, 2,5-dihydroxy-, 1,4-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201170759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dihydroxy-1,4-benzenedicarboxylic acid, dimethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Dimethyl 2,5 Dihydroxyterephthalate

Esterification of 2,5-Dihydroxyterephthalic Acid with Methanol (B129727)

The conversion of 2,5-dihydroxyterephthalic acid to its dimethyl ester is commonly achieved through Fischer esterification. This classic organic reaction involves treating the carboxylic acid with an alcohol, in this case, methanol, in the presence of an acid catalyst. wvu.edumasterorganicchemistry.comorganic-chemistry.org The reaction is an equilibrium process, and strategies are often employed to drive it towards the formation of the desired ester product. masterorganicchemistry.comorganic-chemistry.org

Acid-Catalyzed Reflux Conditions

Fischer esterification is typically conducted under reflux conditions to provide the necessary thermal energy for the reaction to proceed at a reasonable rate. operachem.com In a representative procedure, the carboxylic acid is dissolved in a large excess of methanol, which serves as both a reactant and the solvent. masterorganicchemistry.comoperachem.com A strong acid catalyst is then introduced, and the mixture is heated to its boiling point. wvu.eduoperachem.com

The reaction is reversible, with water as a byproduct. masterorganicchemistry.com To shift the equilibrium towards the product side and maximize the yield of dimethyl 2,5-dihydroxyterephthalate, an excess of methanol is used. masterorganicchemistry.com Alternatively, water can be removed from the reaction mixture as it forms, for example, by using a Dean-Stark apparatus. organic-chemistry.orgoperachem.com

Influence of Catalyst Type and Concentration on Reaction Yield

The choice and concentration of the acid catalyst are crucial for the efficiency of the esterification.

Catalyst Type : Strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are conventional and effective catalysts for this transformation. organic-chemistry.orgoperachem.com They work by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. organic-chemistry.org Solid acid catalysts, such as zeolites, have also been investigated for similar esterification processes, like the conversion of terephthalic acid to dimethyl terephthalate (B1205515). mdpi.comresearchgate.net Among various zeolites, β zeolite has demonstrated high activity, achieving nearly 100% conversion of terephthalic acid. mdpi.comresearchgate.net

Catalyst Concentration : The amount of catalyst used influences the reaction rate. For the synthesis of dimethyl terephthalate, studies have shown that increasing the catalyst-to-reactant ratio can improve conversion rates. mdpi.com However, there is an optimal concentration beyond which further addition of the catalyst may not lead to a significant increase in yield and can complicate purification processes. In one study on dimethyl terephthalate synthesis, an optimal mass ratio of PTA (purified terephthalic acid) to β zeolite catalyst was found to be 8:1. researchgate.net

Catalytic Oxidation of Dimethyl Succinate (B1194679)

An alternative and innovative route to dimethyl 2,5-dihydroxyterephthalate involves the catalytic oxidation of a derivative of dimethyl succinate, specifically 1,4-cyclohexanedione-2,5-dicarboxylate (DMSS). google.com This method is noted for being environmentally cleaner as it uses oxygen as the oxidant and produces water as the main byproduct. google.com

Oxygen as Oxidant with Co-Mo₂C Catalysts

This synthetic approach utilizes molecular oxygen as the primary oxidant. google.com While research has detailed the use of cobalt-based catalysts on a nitrogen-doped carbon support (Co/N-C) for the oxidation of DMSS to dimethyl 2,5-dihydroxyterephthalate (DHTA) google.com, related catalyst systems involving molybdenum have also been explored for other oxidation reactions. For instance, a mixed catalyst of copper and molybdenum oxides (CuO-MoO₃) has shown high efficacy in the catalytic oxidation of dimethyl sulfide. epa.gov Although direct literature on a Co-Mo₂C catalyst for the specific conversion of dimethyl succinate to DHTA is not available, the principle relies on a metal catalyst to facilitate the oxidation and aromatization of the succinate derivative to the terephthalate product. google.com In the documented process, a Co/N-C catalyst was effective in achieving high yields of the desired product. google.com

Optimization of Catalyst Preparation (Calcination Temperature, Co/Mo Ratio)

The performance of a heterogeneous catalyst is highly dependent on its preparation method. Key parameters include the calcination temperature and the ratio of metallic components.

While specific optimization data for a Co-Mo₂C catalyst in this reaction is not detailed in the available literature, the principles of catalyst design are well-established. For bimetallic catalysts like CuO-MoO₃ used in other oxidations, the formation of specific mixed-metal oxide species (e.g., Cu₃Mo₂O₉ and CuMoO₄) is crucial for enhanced catalytic activity and selectivity. epa.gov The ratio of the metals (e.g., Co/Mo) would be a critical variable to optimize, as it dictates the types and distribution of active sites on the catalyst surface. Similarly, the calcination temperature affects the catalyst's crystallinity, surface area, and the formation of the desired active phases.

Influence of Oxidation Conditions (Oxygen Pressure, Temperature)

The yield and selectivity of the oxidation of DMSS to DHTA are significantly affected by the reaction conditions, particularly oxygen pressure and temperature. google.com

Temperature : The reaction temperature must be carefully controlled. A study indicates that the optimal temperature range is between 100°C and 120°C. google.com Temperatures below this range result in a slow reaction rate, while higher temperatures can lead to a decrease in the selectivity for the desired product. google.com

The table below summarizes the findings from various experimental conditions for the oxidation of DMSS using different metal/N-C catalysts. google.com

| Catalyst | Temperature (°C) | Oxygen Pressure (MPa) | Reaction Time (h) | Yield (%) |

| Cr/N-C | 100 | 0.8 | 4 | 85.3 |

| Co/N-C | 120 | 1.2 | 3 | 93.8 |

| Mn/N-C | 140 | 1.6 | 2 | 90.2 |

This interactive table summarizes experimental outcomes for the synthesis of Dimethyl 2,5-dihydroxyterephthalate via catalytic oxidation. google.com

Aromatization of Dimethyl Succinyl Succinate

A primary route to dimethyl 2,5-dihydroxyterephthalate involves the aromatization of dimethyl succinyl succinate. This transformation can be achieved through various oxidative methods.

N-Chlorosuccinimide Aromatization

N-Chlorosuccinimide (NCS) serves as a chlorinating and oxidizing agent in various organic reactions. organic-chemistry.org In the context of synthesizing dimethyl 2,5-dihydroxyterephthalate, NCS is utilized for the aromatization of dimethyl succinyl succinate. This method is part of a broader strategy for creating functionalized terephthalate derivatives.

Alternative Oxidation Strategies

Several other oxidizing agents can be employed for the aromatization of dimethyl succinyl succinate. These alternatives offer different reaction conditions and potential advantages in terms of yield and environmental impact.

Sulfur-mediated Aromatization: One effective method involves the use of sulfur to mediate the aromatization, which is then followed by base hydrolysis to yield 2,5-dihydroxyterephthalic acid. psu.edu

Oxygen Catalytic Oxidation: A cleaner approach utilizes oxygen as the oxidant in the presence of a catalyst. google.com In a typical procedure, dimethyl succinyl succinate is reacted under oxygen pressure at elevated temperatures (e.g., 110-120°C) with a metal/N-C catalyst (where the metal can be Co, Ni, Cr, Mn, Fe, or Cu). google.com This method is environmentally friendly as the primary byproduct is water. google.com The reaction progress is monitored by liquid chromatography, and upon completion, the product is isolated by filtration and crystallization at low temperatures. google.com

Hydrogen Peroxide: Hydrogen peroxide can also be used as an oxidant in the conversion of succinate. nih.gov

Transfer Dehydrogenation: This method represents another pathway for the aromatization of dimethyl succinyl succinate.

The following table summarizes the reaction conditions for the oxygen catalytic oxidation of dimethyl succinyl succinate. google.com

| Catalyst | Temperature (°C) | Pressure (MPa) | Reaction Time (h) |

| Co/N-C | 120 | 1.2 | 3 |

| Fe/N-C | 110 | 1.1 | 5 |

Preparation from 2,5-Dihydroxyterephthalic Acid via Dichlorosulfoxide

An alternative synthesis route starts from 2,5-dihydroxyterephthalic acid. This dicarboxylic acid can be converted to its corresponding dimethyl ester, dimethyl 2,5-dihydroxyterephthalate.

The process involves the esterification of 2,5-dihydroxyterephthalic acid with methanol, typically catalyzed by an acid. A common procedure utilizes thionyl chloride (SOCl₂), also known as dichlorosulfoxide, to first convert the carboxylic acid to its more reactive acid chloride derivative. The subsequent reaction with methanol then yields the desired dimethyl ester. This method is a standard procedure for converting carboxylic acids to esters.

Synthetic Strategies for Functionalized Dimethyl 2,5-dihydroxyterephthalate Derivatives

The synthesis of functionalized derivatives of dimethyl 2,5-dihydroxyterephthalate allows for the tuning of its chemical and physical properties for specific applications. These strategies often involve reactions at the hydroxyl groups of the parent molecule.

One approach is the alkylation of dimethyl 2,5-dihydroxyterephthalate to produce 2,5-dialkoxyterephthalates. researchgate.net Another strategy involves a sequence of reactions including alkylation, hydrolysis, chlorination, and condensation to yield various diaryl and dimethyl 2,5-dialkoxyterephthalates. researchgate.net

Furthermore, derivatives can be prepared for use as ligands in metal-organic frameworks (MOFs). For instance, 2,5-bis(dimethylthiocarbamoyloxy)terephthalic acid diethyl ester can be synthesized from 2,5-dihydroxyterephthalic acid diethyl ester. rsc.org

The synthesis of halogenated derivatives, such as diethyl 2,5-dihydroxy-3,6-diiodoterephthalate, has also been reported, starting from the corresponding dibromo analogue. researchgate.net These functionalized derivatives are crucial for developing new materials with tailored properties.

Chemical Reactivity and Derivatization Strategies

Reactions of Hydroxyl Groups

The two hydroxyl groups on the aromatic ring are key sites for derivatization, behaving as typical phenols but with electronic effects influenced by the two electron-withdrawing methyl ester groups.

The hydroquinone (B1673460) moiety within Dimethyl 2,5-dihydroxyterephthalate is susceptible to oxidation to form the corresponding p-benzoquinone derivative. This transformation is a characteristic reaction of hydroquinones. reddit.com The oxidation can be achieved using various oxidizing agents. A common and effective reagent for the oxidative demethylation of hydroquinone dimethyl ethers to yield quinones is ceric ammonium (B1175870) nitrate (B79036) (CAN). acs.org This method is known for its convenience and efficiency. Other oxidizing systems, such as non-metal catalysts with oxygen, have also been employed for the oxidation of hydroquinone derivatives. google.com The resulting quinone structure is a highly reactive Michael acceptor and a key building block in the synthesis of various complex molecules.

The general transformation is depicted below:

Reaction Scheme: Oxidation of Dimethyl 2,5-dihydroxyterephthalate| Reactant | Reagent | Product |

|---|

The phenolic hydroxyl groups of Dimethyl 2,5-dihydroxyterephthalate can be readily alkylated to form the corresponding ethers. This reaction typically proceeds via the Williamson ether synthesis, which involves the deprotonation of the hydroxyl groups with a suitable base to form a phenoxide, followed by nucleophilic substitution with an alkyl halide. wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.orglibretexts.org

The general mechanism involves the formation of a dianion in the presence of a strong base, which then acts as a potent nucleophile.

General Alkylation Reaction:

Step 1 (Deprotonation): Dimethyl 2,5-dihydroxyterephthalate reacts with a base (e.g., sodium hydride) to form the disodium (B8443419) phenoxide.

Step 2 (Nucleophilic Attack): The phenoxide attacks the electrophilic carbon of an alkyl halide (R-X), displacing the halide and forming the ether linkage.

This strategy can be employed with a variety of alkylating agents, including but not limited to:

Allyl Bromide: To introduce an allyl group, which can be further functionalized.

1-bromo-3-methoxypropane: To append a methoxypropyl chain.

1-bromopentane: To add a pentyl group, increasing lipophilicity. mdpi.com

2-bromoethanol: To introduce a hydroxyethyl (B10761427) group, enhancing hydrophilicity.

2-bromo-N-tritylacetamide: To attach a protected amino acid derivative.

The table below summarizes the expected products from these alkylation reactions.

Table of Alkylation Products

| Alkylating Agent | Expected Product Name |

|---|---|

| Allyl Bromide | Dimethyl 2,5-bis(allyloxy)terephthalate |

| 1-bromo-3-methoxypropane | Dimethyl 2,5-bis((3-methoxypropyl)oxy)terephthalate |

| 1-bromopentane | Dimethyl 2,5-bis(pentyloxy)terephthalate |

| 2-bromoethanol | Dimethyl 2,5-bis((2-hydroxyethyl)oxy)terephthalate |

The hydroxyl groups of Dimethyl 2,5-dihydroxyterephthalate can undergo esterification to form carbonate esters. A versatile reagent for this transformation is 4-nitrophenyl chloroformate (NPC). researchgate.netepa.gov This reaction is typically carried out in the presence of a base, such as an amine, at room temperature. researchgate.netreddit.com The 4-nitrophenyl carbonate formed is an activated intermediate that can be subsequently displaced by other nucleophiles if desired.

Reaction with 4-Nitrophenyl Chloroformate: In a typical procedure, Dimethyl 2,5-dihydroxyterephthalate would be dissolved in an anhydrous solvent and treated with 4-nitrophenyl chloroformate in the presence of a base like triethylamine (B128534) or pyridine. reddit.com The reaction results in the formation of Dimethyl 2,5-bis(((4-nitrophenoxy)carbonyl)oxy)terephthalate.

Reactions of Ester Groups

The two methyl ester groups of Dimethyl 2,5-dihydroxyterephthalate are also reactive sites, primarily susceptible to nucleophilic acyl substitution and reduction.

The methyl ester groups can be hydrolyzed under either acidic or basic conditions to yield 2,5-dihydroxyterephthalic acid. This reaction is a standard ester hydrolysis. Basic hydrolysis, or saponification, is often preferred and is typically carried out by refluxing the ester with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification to precipitate the dicarboxylic acid. A patent describes the synthesis of 2,5-dihydroxyterephthalic acid from 1,4-dihalo-2,5-dialkoxy benzene (B151609), which includes a hydrolysis step of a dialkoxy terephthalate (B1205515). mdpi.com Another patent details the synthesis of the diacid from 2,5-dihaloterephthalic acid, which involves the formation and subsequent acidification of the dibasic salt of 2,5-dihydroxyterephthalic acid.

The ester functionalities of Dimethyl 2,5-dihydroxyterephthalate can be reduced to primary alcohols to form 2,5-bis(hydroxymethyl)benzene-1,4-diol. This transformation requires a strong reducing agent, as esters are less reactive than aldehydes and ketones. Lithium aluminum hydride (LiAlH4) is the reagent of choice for this reduction, as it is powerful enough to reduce esters to alcohols. lumenlearning.comchemistrysteps.comyoutube.comyoutube.comyoutube.com Sodium borohydride (B1222165) (NaBH4) is generally not sufficiently reactive to reduce esters. youtube.com

The reaction proceeds via the addition of two hydride equivalents to each ester carbonyl. The first addition results in a tetrahedral intermediate which then collapses to form an aldehyde, which is immediately reduced further to the primary alcohol.

Reduction Reaction Conditions

| Reactant | Reagent | Product |

|---|

Mechanism of Action as a Ligand in Coordination Chemistry

Dimethyl 2,5-dihydroxyterephthalate functions as a versatile ligand in coordination chemistry, primarily through the involvement of its oxygen-containing functional groups. Its ability to coordinate with metal ions is fundamental to its application in the synthesis of more complex structures, such as metal-organic frameworks (MOFs) and other coordination polymers. The core mechanism involves the donation of lone pair electrons from the oxygen atoms of the hydroxyl and ester groups to vacant orbitals of a metal ion, forming coordinate bonds.

Dimethyl 2,5-dihydroxyterephthalate's capacity to act as a ligand facilitates the formation of coordination complexes with various metal ions. This interaction is a cornerstone of its use as a building block in materials science. The molecule's structure, featuring two hydroxyl (-OH) groups and two methyl ester (-COOCH₃) groups attached to a benzene ring, provides multiple potential coordination sites.

The formation of these complexes is a key step in the synthesis of coordination polymers. The precise way in which the ligand coordinates can be influenced by factors such as the choice of metal ion, the solvent system used, and the reaction conditions. While the parent compound, 2,5-dihydroxyterephthalic acid, readily uses its carboxylate groups to coordinate with divalent metals like Mg²⁺ and Zn²⁺ in the formation of well-known MOF-74 frameworks, the esterified form presents different coordination possibilities. The coordination typically involves the oxygen atoms of the hydroxyl groups and, in some cases, the carbonyl oxygen of the ester groups, which can bridge metal centers to create extended network structures.

The coordination complexes formed with dimethyl 2,5-dihydroxyterephthalate can display notable redox properties. The hydroquinone moiety within the ligand's structure is redox-active, meaning it can undergo reversible oxidation and reduction. When incorporated into a coordination complex, this intrinsic property of the ligand can be imparted to the resulting material.

The metal ions within the complex can also possess their own redox activity. The interplay between the redox-active organic ligand and the metal center can lead to unique electronic properties and catalytic capabilities in the final complex. This makes such complexes promising candidates for applications in catalysis and the development of new electronic materials.

Comparison with Structurally Similar Compounds and Substituent Effects

The chemical behavior of dimethyl 2,5-dihydroxyterephthalate as a ligand is significantly influenced by its specific functional groups, particularly when compared to its parent acid and other derivatives.

The esterification of the carboxylic acid groups in 2,5-dihydroxyterephthalic acid to form dimethyl 2,5-dihydroxyterephthalate has a pronounced effect on its binding affinity. Research comparing the two compounds has shown that the presence of the methyl ester groups reduces the strength of ligand-receptor interactions.

A study focusing on the binding affinity to a solute-binding protein, TphC, revealed that dimethyl 2,5-dihydroxyterephthalate exhibits a lower binding affinity (with a dissociation constant, KD, of 1.931 µM) compared to its unesterified parent, 2,5-dihydroxyterephthalic acid (KD = 0.364 µM). This suggests that the methyl groups introduce steric hindrance, which likely impedes the optimal orientation and close contact required for strong binding to the receptor site. In the context of MOF synthesis, the unesterified acid is directly incorporated into frameworks like MOF-74 because its carboxylate groups are essential for coordinating with metal ions.

This difference underscores the critical role that substituent groups play in modulating molecular interactions. The conversion of a carboxylic acid to an ester can fundamentally alter the binding mode and affinity of a ligand.

Interactive Data Table: Comparison of Binding Affinity

| Compound | Substituent Groups | Dissociation Constant (KD) | Implication |

| 2,5-Dihydroxyterephthalic acid | Carboxylic Acid (-COOH) | 0.364 µM | Higher binding affinity |

| Dimethyl 2,5-dihydroxyterephthalate | Methyl Ester (-COOCH₃) | 1.931 µM | Lower binding affinity due to esterification |

Advanced Characterization Techniques in Research Context

Spectroscopic Characterization

Spectroscopic techniques are fundamental in elucidating the molecular and electronic structure of dimethyl 2,5-dihydroxyterephthalate.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of dimethyl 2,5-dihydroxyterephthalate and its derivatives.

¹H NMR: In the ¹H NMR spectrum of a related compound, diethyl 2,5-dihydroxy-3,6-diiodoterephthalate, a notable signal appears at 9.55 ppm, which is attributed to the hydroxyl (OH) protons. mdpi.com For dimethyl 3,4,5,6-tetraphenylphthalate, the various proton signals can be assigned based on their chemical shift and integral ratios, though signal overlap can sometimes necessitate assigning groups of protons to a single signal. chegg.com

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework. In diethyl 2,5-dihydroxy-3,6-diiodoterephthalate, the carbonyl carbon (C=O) of the ester group resonates at 165.9 ppm, while the carbon attached to the hydroxyl group (C-OH) appears at 146.9 ppm. mdpi.com The carbon attached to the iodine (C-I) shows a remarkably shielded signal at 88.6 ppm, a result of the heavy atom shielding effect. mdpi.com Studies on dimethyl-3,6-dichloro-2,5-dihydroxyterephthalate have shown that the torsional angle between the ester group and the aromatic ring significantly affects the conjugation of the π-electronic system and, consequently, the carbon chemical shifts. nih.gov For instance, the yellow form, with a small dihedral angle, exhibits different chemical shifts compared to the white form, which has larger dihedral angles and intermolecular hydrogen bonds. nih.gov

Below is a table summarizing the ¹³C NMR data for a derivative of dimethyl 2,5-dihydroxyterephthalate.

| Functional Group | Chemical Shift (ppm) |

| C=O | 165.9 |

| C-OH | 146.9 |

| C-CO₂Et | 131.5 |

| C-I | 88.6 |

| CH₂ | 61.5 |

| CH₃ | 13.9 |

This table is based on data for Diethyl 2,5-Dihydroxy-3,6-diiodoterephthalate. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Analysis and Coordination Confirmation

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in dimethyl 2,5-dihydroxyterephthalate and confirming its coordination to metal centers in MOFs. The IR spectrum of an organic molecule reveals absorption bands corresponding to the vibrations of specific bonds. libretexts.org

In the context of terephthalate-based compounds, a strong absorption band for the carbonyl group (C=O) is typically observed. For example, in diethyl 2,5-dihydroxy-3,6-diiodoterephthalate, this band appears at 1686 cm⁻¹. mdpi.com Alcohols and phenols show a characteristic broad and intense O-H stretching band in the region of 3400 to 3650 cm⁻¹. pressbooks.pub In MOFs, changes in the IR spectrum upon coordination can confirm the binding of the linker to the metal ion. The disappearance or shift of the carboxylic acid O-H band and shifts in the carbonyl stretching frequency are key indicators of coordination.

The table below shows characteristic IR absorption frequencies for functional groups relevant to dimethyl 2,5-dihydroxyterephthalate.

| Functional Group | Absorption Range (cm⁻¹) |

| O-H (Alcohol/Phenol) | 3400 - 3650 (broad, intense) |

| C=O (Ester) | ~1735 |

| C=C (Aromatic) | 1660 - 2000 (weak), ~1475 |

| C-O | 1000 - 1300 |

Mass Spectrometry (e.g., QTOF LC-MS, HRMS) for Molecular Weight and Formula Confirmation

Mass spectrometry is a crucial technique for determining the molecular weight and confirming the molecular formula of dimethyl 2,5-dihydroxyterephthalate. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition.

For the related compound, diethyl 2,5-dihydroxyterephthalate, the molecular weight is 254.24 g/mol . nih.gov Mass spectrometry of 2,4-dihydroxy-2,5-dimethyl-3(2H)-furan-3-one, another related compound, provides a mass spectrum that aids in its identification. nist.gov In research, techniques like GC-MS and HRMS are used to identify isomers by comparing their molecular ion masses and fragmentation patterns. researchgate.net

X-ray Diffraction (XRD)

X-ray diffraction is the primary technique for determining the crystal structure of materials, including the long-range order and framework topology of MOFs.

Powder X-ray Diffraction (PXRD) for Framework Topology and Long-Range Order in MOFs

Powder X-ray diffraction (PXRD) is essential for characterizing the crystalline structure of MOFs derived from dimethyl 2,5-dihydroxyterephthalate. It provides information on the framework topology, phase purity, and long-range order of the material.

MOFs based on the 2,5-dihydroxyterephthalate linker, such as the M-MOF-74 series (where M can be Mn, Co, Ni, Zn), are known to form honeycomb-like structures with one-dimensional channels. researchgate.netnist.gov The PXRD patterns of these MOFs are used to confirm their isostructural nature and determine their lattice parameters. researchgate.netnist.gov For example, in the M₂(dhtp) series (dhtp = 2,5-dihydroxyterephthalate), the compounds are hexagonal with space group R-3. researchgate.netnist.gov The lattice parameters vary depending on the metal ion. researchgate.netnist.gov

PXRD is also used to study the stability and transformations of MOFs. For instance, variable temperature PXRD can reveal phase transitions upon heating. uib.no In some cases, a decrease in the intensity of diffraction peaks or the appearance of new peaks can indicate a change in the crystal structure or a loss of crystallinity. nih.gov The analysis of PXRD patterns, sometimes in combination with other techniques like DFT calculations, is crucial for solving the structure of new MOF materials. nih.gov

The table below presents the lattice parameters for some M-MOF-74 compounds.

| Metal (M) | a (Å) | c (Å) | Volume (ų) |

| Mn | 26.13173 | 6.65197 | 3948.08 |

| Co | 26.17897 | 6.65193 | 3948.06 |

| Ni | - | - | - |

| Zn | 26.5738 | 6.80883 | 4163.99 |

Data from synchrotron X-ray studies of M₂(dhtp)·nH₂O. researchgate.netnist.gov

Single-Crystal X-ray Diffraction for Detailed Structural Analysis of Coordination Polymers

A study on coordination polymers synthesized with a closely related linker, 2,5-dimethoxyterephthalate (2,5-DMT), illustrates the level of detail achievable. Current time information in Bangalore, IN. For instance, the compound CoII(2,5-DMT) was found to be isostructural with its MnII and ZnII counterparts, crystallizing in the C2/c space group. Current time information in Bangalore, IN. The analysis revealed a tetrahedral CoIIO4 coordination, which can be extended to an octahedral CoIIO6 coordination. Current time information in Bangalore, IN.

In contrast, the magnesium-based MOF, Mg2(2,5-DMT)2(DMF)2, crystallizes in the P-1 space group and features DMF-filled pores. Current time information in Bangalore, IN. The magnesium centers in this structure exhibit an octahedral MgO6 coordination geometry. Current time information in Bangalore, IN. The detailed structural parameters obtained from single-crystal X-ray diffraction are crucial for understanding the properties and potential applications of these materials.

Table 1: Crystallographic Data for 2,5-Dimethoxyterephthalate Coordination Polymers

| Parameter | CoII(2,5-DMT) (1) | Mg2(2,5-DMT)2(DMF)2 (2) |

|---|---|---|

| Formula | C10H8CoO4 | C26H32Mg2N2O12 |

| Crystal System | Monoclinic | Triclinic |

| Space Group | C2/c | P-1 |

| a (Å) | 16.516(3) | 8.841(2) |

| b (Å) | 4.965(1) | 9.070(2) |

| c (Å) | 12.015(2) | 9.680(2) |

| α (°) | 90 | 67.55(3) |

| β (°) | 109.13(3) | 84.15(3) |

| γ (°) | 90 | 70.36(3) |

| Volume (ų) | 931.1(3) | 684.2(3) |

| Z | 4 | 1 |

Data sourced from a comparative study on MII(2,5-DMT) coordination polymers. Current time information in Bangalore, IN.

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time. researchgate.net It is fundamental for determining the thermal stability of materials, studying decomposition pathways, and quantifying the composition of multi-component systems. researchgate.net

For coordination polymers based on the 2,5-dimethoxyterephthalate linker, TGA studies have demonstrated high thermal stability. The compounds with the general formula MII(2,5-DMT), where M is a divalent metal ion, are stable up to temperatures exceeding 300 °C. Current time information in Bangalore, IN. This indicates strong coordination bonds between the metal ions and the terephthalate (B1205515) linker. Among the studied series (Co, Mn, Zn, Mg), the zinc-based polymer showed the lowest decomposition temperature. Current time information in Bangalore, IN. The analysis of weight loss steps at different temperatures provides insights into the desorption of solvent molecules and the eventual decomposition of the framework. bohrium.com

Table 2: Thermal Stability of MII(2,5-DMT) Coordination Polymers

| Compound | Metal Ion (MII) | Decomposition Temperature Range | Key Observation |

|---|---|---|---|

| CoII(2,5-DMT) | Co(II) | > 300 °C | High thermal stability |

| MnII(2,5-DMT) | Mn(II) | > 300 °C | High thermal stability |

| ZnII(2,5-DMT) | Zn(II) | ~300 °C | Lowest decomposition temperature in the series |

| Mg2(2,5-DMT)2(DMF)2 | Mg(II) | > 300 °C | High thermal stability after initial solvent loss |

Data indicates the onset of major decomposition as reported in thermal analysis studies. Current time information in Bangalore, IN.

Microscopic Characterization

Microscopy techniques are essential for visualizing the morphology, structure, and surface features of materials at the micro- and nanoscale.

Atomic Force Microscopy (AFM) for Nanoscopic Morphology (e.g., MOF nanosheets)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical information at the nanometer scale. It is particularly useful for characterizing the thickness and surface roughness of two-dimensional materials, such as MOF nanosheets.

In research related to MOF-74, which utilizes the parent linker 2,5-dihydroxyterephthalic acid, AFM has been employed to characterize the morphology of synthesized nanosheets. For example, in the preparation of CuTCPP@PAA nanosheets, AFM imaging was used alongside Scanning Electron Microscopy (SEM) to confirm the sheet-like structure and measure its dimensions. researchgate.net Such analyses are critical in the development of ultrathin MOF materials for applications in areas like electrocatalysis and membrane separations, where the high surface area and controlled thickness of nanosheets are advantageous. researchgate.netrsc.org

Scanning Electron Microscopy (SEM) for Morphology and Structure

Scanning Electron Microscopy (SEM) is a widely used technique that scans a focused beam of electrons over a sample's surface to produce images. It provides information about the sample's surface topography and composition. rsc.org In the study of coordination polymers and MOFs, SEM is invaluable for determining particle size, shape (morphology), and texture.

For materials derived from 2,5-dihydroxyterephthalic acid, such as Mg-MOF-74, SEM analysis has revealed distinct crystal morphologies. eeer.org Studies have reported cone-shaped needles and cauliflower-like structures formed by the aggregation of short columnar grains. eeer.org The introduction of other ligands, such as 2-amino terephthalic acid, can alter the crystal morphology to hexagonal pyramids with rougher surfaces. eeer.org The ability to observe these morphological details is crucial for controlling the synthesis process and tailoring the physical properties of the final material for specific applications. researchgate.net

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Intramolecular Charge Transfer

Density Functional Theory (DFT) is a widely used first-principles electronic structure framework that calculates the ground-state energy of an electronic system based on its electron density. youtube.com This method offers a balance between accuracy and computational cost, making it suitable for studying molecules like Dimethyl 2,5-dihydroxyterephthalate.

DFT calculations can elucidate key aspects of the molecule's electronic structure. Geometry optimizations are performed to find the lowest energy conformation, while Frontier Molecular Orbital (FMO) analysis reveals the distribution and energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov

Further analysis can yield important electronic properties, which are summarized in the table below.

Table 1: Key Electronic Properties Determined by DFT Calculations

| Property | Symbol | Significance |

|---|---|---|

| Chemical Potential | µ | Describes the escaping tendency of electrons from a system. |

| Electronegativity | χ | Measures the power of an atom or molecule to attract electrons. |

| Chemical Hardness | η | Indicates resistance to change in electron distribution or charge transfer. Higher hardness implies greater stability. nih.gov |

This table is generated based on concepts described in the source. nih.gov

Theoretical studies can also investigate the potential for intramolecular charge transfer (ICT) within the molecule. Time-dependent DFT (TDDFT) is employed to study excited-state properties. nih.gov For molecules with both electron-donating (like the hydroxyl groups) and electron-withdrawing (like the ester groups) substituents on an aromatic ring, there is a possibility of charge redistribution upon photoexcitation. In some cases, this can lead to the formation of a twisted intramolecular charge transfer (TICT) state, where a part of the molecule twists to facilitate a more complete charge separation in the excited state. nih.gov DFT and TDDFT calculations can model these processes, predicting the electronic transitions and potential energy surfaces involved. nih.gov The choice of the functional (e.g., global-hybrid, range-separated hybrid, or double hybrid) is critical for accurately describing charge transfer phenomena. researchgate.net

Simulation of Steric Hindrance Effects in MOF-on-MOF Architectures

Dimethyl 2,5-dihydroxyterephthalate serves as a precursor to 2,5-dihydroxyterephthalic acid (H₄dhtp), a linker molecule used in the synthesis of Metal-Organic Frameworks (MOFs). researchgate.netrsc.org A prominent example is the MOF-74 series (also known as CPO-27), which features a honeycomb-like structure with one-dimensional arrays of metal cations coordinated by the dhtp linker. rsc.orgchemrxiv.org

Computational simulations are vital for understanding the structural dynamics within these frameworks. A key characteristic of the dhtp linker and its esterified precursors is the significant steric congestion around the central benzene (B151609) ring. mdpi.com X-ray diffraction studies on related compounds, such as halogenated dihydroxyterephthalate esters, reveal that this steric crowding forces the ester groups to twist almost orthogonally to the plane of the aromatic ring. mdpi.com

Table 2: Torsion Angles in Halogenated Dihydroxyterephthalate Esters

| Compound | Torsion Angle 1 (°)* | Torsion Angle 2 (°)* | Reference |

|---|---|---|---|

| Diethyl 2,5-dihydroxy-3,6-diiodoterephthalate | -92.6(4) | 109.9(3) | mdpi.com |

| Dimethyl 3,6-dichloro-2,5-dihydroxyterephthalate (white form) | Orthogonal | Orthogonal | mdpi.com |

| Dimethyl dibromodihydroxyterephthalate | Orthogonal | Orthogonal | mdpi.com |

*Torsion angles describe the rotation of the ester group relative to the plane of the benzene ring.

This inherent steric hindrance is a critical factor in the assembly of MOFs. In hypothetical MOF-on-MOF architectures, where one MOF is grown epitaxially on the surface of another, the steric properties of the linkers at the interface would profoundly influence the feasibility and nature of the connection. Simulations can model these interfaces, predicting how the steric demands of the dhtp linker might affect the lattice matching and stability of the resulting composite material. DFT calculations are also used to investigate the electronic behavior of the linker within the MOF structure, for instance, by revealing that redox reactions can be centered on the linker itself. chemrxiv.org

Conformational Studies of Derived Structures (e.g., Foldamers)

Foldamers are oligomers that adopt well-defined, folded conformations akin to the secondary structures of proteins and nucleic acids. nih.gov The rigid backbone and defined substitution pattern of Dimethyl 2,5-dihydroxyterephthalate make it an interesting building block for designing certain types of foldamers, particularly those based on arylamide frameworks. nih.gov

Conformational studies of such derived structures are essential to verify that the designed molecules indeed fold into the intended three-dimensional shapes. These studies typically involve a combination of experimental techniques and computational modeling. nih.gov

Experimental Analysis : X-ray crystallography provides high-resolution data on the solid-state structure, while Nuclear Magnetic Resonance (NMR) spectroscopy is used to probe the ensemble of conformations present in solution. nih.gov

Computational Studies : Molecular mechanics and DFT calculations are used to model potential conformations, predict their relative stabilities, and understand the noncovalent interactions (such as hydrogen bonding and π-π stacking) that stabilize the folded structure. nih.gov

For arylamide-based foldamers, judicious placement of hydrogen-bonding groups can stabilize specific conformations, leading to predictable linear or helical structures. nih.gov By deriving oligomers from a monomer unit like Dimethyl 2,5-dihydroxyterephthalate, researchers can create frameworks that present functional groups in precise geometric patterns. nih.gov Computational conformational analysis is crucial in the design phase to predict which monomer modifications will lead to the desired folded architecture.

Table 3: Examples of Foldamer Classes and Stabilizing Features

| Foldamer Class | Backbone Type | Key Structural Features | Conformation |

|---|---|---|---|

| β-Peptides | Aliphatic | Constrained cyclic residues | Zig-zag strand |

| γ-Peptides | Aliphatic | Constrained Cβ–Cγ bond | 14-helix |

| Aromatic Oligoureas | Aromatic/Urea | N,N'-disubstitution | Helical |

| Arylamides | Aromatic/Amide | Intramolecular hydrogen bonding | Linear or Helical |

| β-Azapeptoids | Azapeptide | Acylhydrazide sidechains | Confined dihedrals (trans amide) |

This table is generated based on concepts and examples from sources. nih.govrsc.orgnih.gov

Emerging Research Frontiers and Academic Outlook

Exploration of Bio-based Synthesis Routes and Sustainability

A significant frontier in the production of Dimethyl 2,5-dihydroxyterephthalate and its parent acid, 2,5-dihydroxyterephthalic acid (DHTA), is the development of sustainable and bio-based synthesis pathways. Traditional methods have often been criticized for harsh reaction conditions, low yields, and the generation of significant waste. google.com Modern research aims to address these shortcomings by exploring greener alternatives.

One promising approach involves the carboxylation of hydroquinone (B1673460), a compound that can be derived from biomass, using carbon dioxide. researchgate.netrsc.org For instance, DHTA has been synthesized on a gram scale by reacting hydroquinone in molten potassium formate. rsc.org Another sustainable method involves a slurry reaction where the disodium (B8443419) salt of hydroquinone is contacted with carbon dioxide in the presence of a sodium acetate (B1210297) catalyst. researchgate.net Research has focused on optimizing parameters like temperature, pressure, and reaction time to maximize yield, with one study achieving an 83% yield of DHTA at 200°C and 10 bar pressure. researchgate.net

Table 1: Comparison of Synthesis Routes for 2,5-Dihydroxyterephthalic Acid (DHTA) and its Dimethyl Ester

| Starting Material | Key Reagents/Catalyst | Product | Key Advantages | Reference |

|---|---|---|---|---|

| Hydroquinone | Molten Potassium Formate, CO₂ | 2,5-Dihydroxyterephthalic Acid | Water-based, high yield (92% for subsequent MOF synthesis) | rsc.org |

| Disodium Salt of Hydroquinone | CO₂, Sodium Acetate (catalyst), Slurry Reactor | 2,5-Dihydroxyterephthalic Acid | Optimized yield (83%), avoids harsh solvents | researchgate.net |

| Dimethyl succinylsuccinate (DMSS) | O₂, M/N-C catalyst (M = Co, Ni, Cu, etc.) | Dimethyl 2,5-dihydroxyterephthalate | Uses clean oxidant (O₂), reduces waste, water as by-product | google.com |

| p-Xylene | Dihydrogen peroxide, trifluoroacetic acid, Cu-MCM41 catalyst | 2,5-Dihydroxyterephthalic Acid | Achieves high yield (80.6%) in a one-pot reaction | chemicalbook.com |

Development of Novel Functional Materials Beyond MOFs and Polymers

While Dimethyl 2,5-dihydroxyterephthalate is a well-established building block for metal-organic frameworks (MOFs) and specialty polymers, current research is venturing into new classes of functional materials. researchgate.net Its unique electronic and structural properties make it an attractive component for materials with advanced optical and electronic functions. google.com

One area of exploration is the creation of charge-transfer cocrystals. A recently developed cocrystal based on 2,5-dihydroxyterephthalic acid was synthesized by simply mixing ethanolic solutions of the components at room temperature. rsc.org This material exhibited a remarkable photocurrent ratio of 712 between its illuminated and dark states, highlighting its potential for use in photoelectric detectors. rsc.org Furthermore, its successful integration into a phosphor-converted light-emitting diode (LED) device demonstrates its promise for solid-state lighting applications. rsc.org

The compound also serves as a precursor for more intricate molecular architectures like rotaxanes, which are mechanically interlocked molecules with potential applications in molecular machinery and switches. Research is also ongoing to leverage Dimethyl 2,5-dihydroxyterephthalate as a foundational element for organic light-emitting materials, which are crucial for next-generation displays and lighting. google.com The inherent properties of the dihydroxyterephthalate core are key to developing these novel materials. elsevierpure.com

Integration into Advanced Catalytic Systems

The integration of Dimethyl 2,5-dihydroxyterephthalate and its parent acid into advanced catalytic systems is another active research frontier. The molecule's ability to act as a ligand, coordinating with metal ions through its hydroxyl and carboxyl groups, allows for the formation of complexes with unique redox properties. These properties are central to their function in various catalytic applications.

Derivatives of 2,5-dihydroxyterephthalic acid are key ligands in the synthesis of MOFs, which themselves can be used as catalysts or catalyst supports. acs.org For example, MOFs like M₂(dhtp) (also known as MOF-74), where M can be Mn, Co, Ni, or Zn, possess coordinatively unsaturated metal sites that are active centers for catalysis and gas sorption. nist.gov

Furthermore, Dimethyl 2,5-dihydroxyterephthalate is a product of specific catalytic oxidation reactions, which themselves are areas of study. For instance, a patented method details its synthesis via the catalytic oxidation of DMSS using a Co/N-C catalyst. google.com In this process, the catalyst facilitates the oxidation using oxygen, demonstrating a system where the synthesis of the compound is itself an advanced catalytic process. google.com The development of such catalytic systems is not only important for producing the compound more efficiently but also for discovering new catalytic reactions where the compound or its derivatives can play an active role.

Investigations into Structure-Activity Relationships in Functionalized Frameworks

Understanding the relationship between the molecular structure of Dimethyl 2,5-dihydroxyterephthalate derivatives and the resulting properties of materials—a field known as structure-activity relationship (SAR) studies—is crucial for designing new functional frameworks. mdpi.comnih.gov Research in this area investigates how modifying the core molecule affects the final material's architecture and performance.

Studies on halogenated dihydroxyterephthalate esters provide excellent examples of this principle. The introduction of substituents like chlorine, bromine, or iodine onto the benzene (B151609) ring dramatically alters the molecule's steric and electronic properties. mdpi.com For instance, in diethyl 2,5-dihydroxy-3,6-diiodoterephthalate, the significant steric hindrance from the iodine atoms forces the ester groups to be nearly orthogonal to the plane of the benzene ring. mdpi.comresearchgate.net This twisting prevents intramolecular hydrogen bonding that is observed in the planar, non-halogenated analogue. Instead, it promotes a stacked crystal structure held together by intermolecular hydrogen bonds. mdpi.com

This principle extends to the construction of MOFs. In frameworks made with yttrium and 2,5-dihydroxyterephthalic acid, the final structure and porosity depend on the deprotonation state of the linker (whether just the carboxylic acid groups or also the hydroxyl groups are deprotonated) and the geometric arrangement (cis or trans) of these linkers around the metal centers. unit.no These subtle changes in the linker's state and position can lead to different framework polymorphs with varying thermal stability and porosity. unit.no Such investigations are fundamental to tailoring the properties of frameworks for specific applications, such as gas storage or separation, by fine-tuning the molecular building blocks. acs.org

Q & A

Q. What are the common synthetic routes for dimethyl 2,5-dihydroxyterephthalate, and how do reaction conditions influence yield?

Dimethyl 2,5-dihydroxyterephthalate is synthesized via catalytic oxidation of dimethyl succinate using oxygen as the oxidant. A Co-Mo2C catalyst, prepared by in-situ reduction of ammonium molybdate and cobalt nitrate with isosorbitol-tar, is critical for this process. Key parameters include calcination temperature (affecting catalyst crystallinity), Co/Mo atomic ratio (optimized for active site distribution), and oxidation conditions (e.g., oxygen pressure, temperature). Characterization via XRD, BET, and SEM confirms catalyst structure and porosity, which directly correlate with reaction efficiency .

Q. How can researchers characterize the structural integrity of metal-organic frameworks (MOFs) incorporating 2,5-dihydroxyterephthalate linkers?

The deprotonated form of dimethyl 2,5-dihydroxyterephthalate (DOBDC<sup>4–</sup>) is a common linker in MOFs. Structural analysis involves:

- XRD : To confirm framework topology and long-range order.

- NMR spectroscopy : <sup>25</sup>Mg NMR can detect local disorder in Mg-based MOFs (e.g., Mg2dobdc), where ligand orientation changes cause variations in Mg–O bond lengths and angles, leading to linewidth broadening in NMR spectra .

- Gas adsorption (BET) : To assess porosity and stability under dehydration or guest-loading conditions .

Advanced Research Questions

Q. How do hydroxyl functional groups in dimethyl 2,5-dihydroxyterephthalate impact catalytic performance in MOF-based systems?

The hydroxyl groups in DOBDC<sup>4–</sup> enhance catalytic activity by stabilizing transition states in reactions like glucose-to-HMF conversion. For example, hydroxyl-functionalized UiO-66 MOFs exhibit improved glucose conversion (23.8%) and HMF selectivity (21%) compared to non-functionalized analogs. This is attributed to hydrogen bonding interactions between hydroxyl groups and reactive intermediates .

Q. What experimental strategies resolve contradictions in NMR data for dimethyl 2,5-dihydroxyterephthalate-containing frameworks?

Discrepancies in NMR linewidths (e.g., broadening in amino acid-loaded Mg2dobpdc) often arise from local structural disorder. Solutions include:

- Controlled dehydration : To minimize ligand reorientation effects.

- Dynamic nuclear polarization (DNP) : Enhances signal resolution for low-sensitivity nuclei like <sup>25</sup>Mg.

- Complementary techniques : Pair NMR with XPS or EXAFS to correlate local coordination environments with spectroscopic data .

Q. How can researchers optimize dimethyl 2,5-dihydroxyterephthalate-based MOFs for water stability in advanced oxidation processes?

Water stability is critical for MOFs in aqueous catalysis. Strategies include:

- Linker functionalization : Introducing hydrophobic groups (e.g., –OC5H11) to reduce hydrolysis.

- Metal-node tuning : Using high-valent metals (e.g., Zr<sup>4+</sup> in UiO-66) to strengthen metal-linker bonds.

- Post-synthetic modification : Grafting silanes or polymers to shield hydroxyl groups from water .

Methodological Guidance

Q. What are best practices for synthesizing and handling dimethyl 2,5-dihydroxyterephthalate to avoid degradation?

- Storage : Keep in sealed containers under inert gas (N2 or Ar) to prevent oxidation of hydroxyl groups.

- Handling : Use gloveboxes for moisture-sensitive reactions.

- Purity verification : Conduct HPLC or LC-MS to detect byproducts (e.g., ester hydrolysis derivatives) .

Q. How should researchers design experiments to probe the electronic effects of dimethyl 2,5-dihydroxyterephthalate in coordination polymers?

- DFT calculations : Model electron density distribution across hydroxyl and carboxylate groups to predict binding affinities.

- UV-Vis spectroscopy : Monitor charge-transfer transitions between metal nodes and linkers.

- Electrochemical impedance spectroscopy (EIS) : Assess conductivity changes in frameworks under varying pH .

Data Analysis and Reporting

Q. How can researchers interpret conflicting porosity data in dimethyl 2,5-dihydroxyterephthalate-based MOFs?

Discrepancies in BET surface areas may arise from:

- Activation protocols : Incomplete solvent removal can artificially reduce measured porosity.

- Framework flexibility : Some MOFs (e.g., MIL-53 analogs) exhibit "breathing" behavior, altering pore dimensions under different pressures.

- Reference standards : Cross-validate with argon or CO2 adsorption isotherms for microporous materials .

Q. What metrics are essential for reporting catalytic efficiency in dimethyl 2,5-dihydroxyterephthalate-driven reactions?

Include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.